molecular formula C22H30N4O3S B2617639 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1115506-62-1

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2617639
CAS No.: 1115506-62-1
M. Wt: 430.57
InChI Key: DITSMRIFNTWLPV-UHFFFAOYSA-N
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Description

This compound belongs to the class of cyclopenta[d]pyrimidinone derivatives functionalized with sulfanyl acetamide substituents. Its core structure features a bicyclic cyclopenta[d]pyrimidinone scaffold, a dimethylamino-propyl side chain at position 1, and a sulfanyl-linked acetamide group substituted with a 4-ethoxyphenyl moiety at position 2.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-4-29-17-11-9-16(10-12-17)23-20(27)15-30-21-18-7-5-8-19(18)26(22(28)24-21)14-6-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITSMRIFNTWLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can be achieved through a multi-step process:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with specific molecular targets. It could act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 1 / Position 4) Molecular Weight* Notable Features
Target Compound 3-(Dimethylamino)propyl / 4-ethoxyphenyl acetamide ~478.6 g/mol High polarity from dimethylamino; moderate lipophilicity from ethoxyphenyl
2-({1-[3-(Diethylamino)propyl]-2-oxo-...}sulfanyl)-N-(3,4-difluorophenyl)acetamide Diethylamino-propyl / 3,4-difluorophenyl acetamide ~508.6 g/mol Increased lipophilicity and steric bulk; fluorophenyl enhances metabolic stability
2-{[3-(4-Chlorophenyl)-4-oxo-...}sulfanyl)-N-(2-isopropylphenyl)acetamide 4-Chlorophenyl / 2-isopropylphenyl acetamide ~528.0 g/mol Chlorophenyl enhances electron-withdrawing effects; isopropyl increases steric hindrance
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta-thienopyrimidine core / phenyl acetamide ~326.0 g/mol Thieno-pyrimidine core alters electronic properties; lower molecular weight

*Calculated based on molecular formulas from cited evidence.

Functional and Pharmacological Insights

Amino-Alkyl Side Chain Variations The dimethylamino-propyl group in the target compound may improve aqueous solubility compared to the diethylamino-propyl analog . However, diethylamino derivatives often exhibit enhanced membrane permeability due to increased lipophilicity. The cyclopenta-thienopyrimidine core in introduces sulfur atoms, which may alter redox properties and binding affinity compared to the oxygen-based cyclopenta[d]pyrimidinone scaffold.

In contrast, the 3,4-difluorophenyl group in offers electron-withdrawing effects and enhanced metabolic stability. The 2-isopropylphenyl substituent in introduces steric hindrance, which could limit off-target interactions but reduce binding pocket accessibility.

Synthetic Accessibility The target compound’s synthesis likely parallels methods for analogs in , such as coupling sulfanyl-acetamide intermediates with cyclopenta[d]pyrimidinone precursors under Pd-catalyzed or nucleophilic substitution conditions.

Biological Activity

The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a synthetic derivative with potential biological activity, particularly in the context of cancer treatment. This article explores its biological activity through a synthesis of research findings, case studies, and relevant data.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H25_{25}N5_{5}O4_{4}S
Molecular Weight431.5 g/mol
CAS Number898460-11-2

Structure

The structure of the compound includes a cyclopentapyrimidine core, which is significant for its biological interactions. The presence of a dimethylamino group and an ethoxyphenyl moiety enhances its pharmacological potential.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor activity. A study evaluated derivatives of 1-[3-(dimethylamino)propyl]indolin-2-one , revealing that compounds with similar structural features showed potent activity against various human cancer cell lines, with IC50_{50} values ranging from 0.45 to 5.08 μM .

The proposed mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and angiogenesis. The compound's structural similarity to known inhibitors like Sunitinib suggests it may also target vascular endothelial growth factor (VEGF) pathways, contributing to its antitumor effects .

Case Studies

  • In Vitro Studies : In vitro evaluations demonstrated that the compound effectively inhibited cell proliferation in multiple cancer types, including breast and prostate cancer cells. The selectivity for VEGF-stimulated human umbilical vein endothelial cells (HUVECs) over basic fibroblast growth factor (bFGF)-stimulated HUVECs was notable, indicating a targeted action on angiogenic pathways .
  • Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound. The modulation of angiogenesis and tumor microenvironment was evident through histological analyses .

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